molecular formula C20H22FN3O3S B11695632 N'-[(E)-(2-fluorophenyl)methylidene]-1-[(4-methylphenyl)sulfonyl]piperidine-4-carbohydrazide

N'-[(E)-(2-fluorophenyl)methylidene]-1-[(4-methylphenyl)sulfonyl]piperidine-4-carbohydrazide

Cat. No.: B11695632
M. Wt: 403.5 g/mol
InChI Key: HESZAROJAKZVHP-HYARGMPZSA-N
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Description

N’-[(E)-(2-FLUOROPHENYL)METHYLIDENE]-1-(4-METHYLBENZENESULFONYL)PIPERIDINE-4-CARBOHYDRAZIDE is a compound belonging to the class of Schiff base hydrazones. These compounds are known for their ability to form stable complexes with transition metal ions, making them significant in the field of bioinorganic chemistry . The compound’s structure includes a piperidine ring, a sulfonyl group, and a fluorophenyl group, which contribute to its unique chemical properties.

Preparation Methods

The synthesis of N’-[(E)-(2-FLUOROPHENYL)METHYLIDENE]-1-(4-METHYLBENZENESULFONYL)PIPERIDINE-4-CARBOHYDRAZIDE typically involves the condensation reaction between a substituted hydrazine or hydrazide and an aldehyde or ketone. Common solvents used in this process include ethanol, methanol, tetrahydrofuran, butanol, glacial acetic acid, and mixtures of ethanol and glacial acetic acid . The reaction conditions often require heating to facilitate the formation of the Schiff base hydrazone.

Chemical Reactions Analysis

N’-[(E)-(2-FLUOROPHENYL)METHYLIDENE]-1-(4-METHYLBENZENESULFONYL)PIPERIDINE-4-CARBOHYDRAZIDE undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group. Common reagents and conditions for these reactions include the use of organic solvents and controlled temperatures.

Scientific Research Applications

N’-[(E)-(2-FLUOROPHENYL)METHYLIDENE]-1-(4-METHYLBENZENESULFONYL)PIPERIDINE-4-CARBOHYDRAZIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-(2-FLUOROPHENYL)METHYLIDENE]-1-(4-METHYLBENZENESULFONYL)PIPERIDINE-4-CARBOHYDRAZIDE involves its ability to form stable complexes with metal ions. This interaction can inhibit the activity of certain enzymes by binding to their active sites. The molecular targets and pathways involved include metal-dependent enzymes and biological processes that require metal ions .

Comparison with Similar Compounds

Similar compounds to N’-[(E)-(2-FLUOROPHENYL)METHYLIDENE]-1-(4-METHYLBENZENESULFONYL)PIPERIDINE-4-CARBOHYDRAZIDE include:

Properties

Molecular Formula

C20H22FN3O3S

Molecular Weight

403.5 g/mol

IUPAC Name

N-[(E)-(2-fluorophenyl)methylideneamino]-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide

InChI

InChI=1S/C20H22FN3O3S/c1-15-6-8-18(9-7-15)28(26,27)24-12-10-16(11-13-24)20(25)23-22-14-17-4-2-3-5-19(17)21/h2-9,14,16H,10-13H2,1H3,(H,23,25)/b22-14+

InChI Key

HESZAROJAKZVHP-HYARGMPZSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)N/N=C/C3=CC=CC=C3F

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NN=CC3=CC=CC=C3F

Origin of Product

United States

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